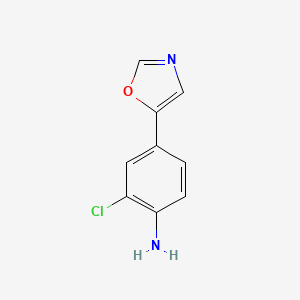![molecular formula C6H6N2O3S B8531454 Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- CAS No. 82514-69-0](/img/structure/B8531454.png)
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules, including drugs with antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- typically involves the formation of the thiazole ring followed by the introduction of the carbamoyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems helps in achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Wirkmechanismus
The mechanism of action of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
82514-69-0 |
|---|---|
Molekularformel |
C6H6N2O3S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI-Schlüssel |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)
methanone](/img/structure/B8531399.png)







methyl}-5-methylpyridine](/img/structure/B8531467.png)

![N-methoxy-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B8531483.png)
